1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
1-(3-hydroxytriazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O2/c1-3(8)4-2-5-6-7(4)9/h2,9H,1H3 |
InChI Key |
DZRIAAFSBYXRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=NN1O |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach is the most widely reported method. Key steps include:
- Azide Preparation : Aryl azides are synthesized from arylboronic acids, sodium azide, and Cu(OAc)₂ in methanol at 55°C.
- Cycloaddition : The azide reacts with a propargyl alcohol derivative (e.g., ethynyl trimethylsilane) in the presence of sodium ascorbate and CuSO₄·5H₂O at room temperature under N₂.
- Workup : The product is extracted with ethyl acetate, purified via flash chromatography (ethyl acetate/hexane), and characterized by NMR and HRMS.
- React 0.5 mmol aryl azide with 0.5 mmol propargyl alcohol in DMF.
- Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).
- Stir for 24 hours at room temperature.
- Yield: 30–89% (dependent on substituents).
Multi-Step Functionalization via Triazole Intermediates
A three-step route involving:
- Acylation : 1-(2-Hydroxy-5-methylphenyl)ethanone reacts with 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride (4a) to form ester 8 .
- Baker–Venkataraman Rearrangement : Ester 8 undergoes base-catalyzed rearrangement to yield 1,3-diketone 9 .
- Acid-Catalyzed Heterocyclization : Diketone 9 cyclizes in acidic conditions to form the triazole-flavonoid hybrid 10 (56% overall yield).
- Acylation: 60°C, 30 minutes.
- Rearrangement: Room temperature, NaOMe as base.
Microwave-Assisted Synthesis
Microwave irradiation accelerates triazole formation:
- Propargylation : 1-(5-((2-benzoyl-3-methylbenzofuran-5-yl)methyl)-2-hydroxyphenyl)ethanone reacts with propargyl bromide in dry acetone under reflux (8 hours).
- Cycloaddition : The alkyne intermediate undergoes CuAAC with azides under microwave irradiation (510 W, 15 minutes).
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).
Advantages : Reduced reaction time (15 minutes vs. 24 hours).
Structural Characterization
- ¹H NMR : Signals at δ 2.37–2.58 ppm (CH₃ groups), δ 5.41–6.15 ppm (hydroxy and triazole protons).
- FT-IR : Peaks at 1672 cm⁻¹ (C=O stretch), 1502 cm⁻¹ (C=N).
- HRMS : Exact mass confirmed for C₄H₅N₃O₂ (m/z 127.10).
Challenges and Optimization
- Steric Hindrance : Bulky substituents reduce yields (e.g., 30% for biphenyl derivatives).
- Catalyst Loading : CuSO₄·5H₂O (5 mol%) balances efficiency and cost.
- Purification : Flash chromatography with ethyl acetate/hexane (30:70) resolves polar byproducts.
Comparative Analysis of Methods
| Method | Yield Range | Time | Key Advantage |
|---|---|---|---|
| CuAAC | 30–89% | 24 hours | High regioselectivity |
| Microwave | 73–87% | 15 minutes | Rapid synthesis |
| Multi-Step | 56% | Multi-day | Access to complex hybrids |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound: The hydroxyl group participates in intermolecular hydrogen bonds, as observed in related triazole derivatives (e.g., 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone forms dimeric structures via O–H···O interactions) .
- Phenyl-substituted analogs exhibit π-π stacking in crystal lattices, reducing solubility but enhancing thermal stability .
- Chlorothiazole analogs show halogen bonding (Cl···N), which stabilizes their crystal structures .
Biological Activity
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone, also known by its CAS number 207860-65-9, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₅N₃O₂
- Molecular Weight : 127.1 g/mol
- Density : 1.54 g/cm³ (predicted)
- Boiling Point : 353.1 °C (predicted)
- pKa : 6.20 (predicted)
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | U-937 (Leukemia) | <2.78 | Caspase pathway activation |
| This compound | MDA-MB-231 (Breast Cancer) | TBD | TBD |
The specific anticancer activity of this compound has yet to be thoroughly quantified; however, its structural similarity to other active triazole derivatives suggests potential efficacy.
Antimicrobial Activity
Triazole compounds have been widely studied for their antimicrobial properties. For example, certain triazole derivatives have demonstrated effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 | Bactericidal |
| Compound D | Escherichia coli | 12.5 | Bacteriostatic |
| This compound | TBD | TBD | TBD |
The specific antimicrobial activity of this compound remains to be explored in detail.
The biological activities of triazole compounds often stem from their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical cellular processes.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
Case Studies
Recent literature reviews have compiled findings on the broader class of triazole compounds, emphasizing their potential in drug discovery:
- Study on Anticancer Properties : A review highlighted that several triazole derivatives showed superior cytotoxicity compared to established chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : Another study documented the effectiveness of triazole-based compounds against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
